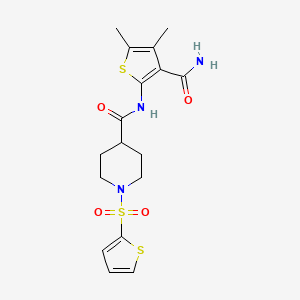
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H21N3O4S3 and its molecular weight is 427.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a thiophene and sulfonyl group, alongside a carbamoyl moiety. The molecular formula is C16H18N2O3S2, with a molecular weight of approximately 366.46 g/mol. The presence of thiophene rings is significant as they contribute to the compound's pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : Introducing the thiophene and sulfonyl groups through electrophilic aromatic substitution.
- Amide Bond Formation : Coupling the piperidine with the thiophene derivatives to form the final product.
Anticancer Properties
Research indicates that compounds containing thiophene rings often exhibit significant anticancer activity. For instance, derivatives similar to this compound have been studied for their ability to inhibit tumor growth in various cancer cell lines.
Antibacterial and Antifungal Activity
Thiophene derivatives have also shown promise in antibacterial and antifungal applications. Preliminary studies suggest that this compound may interact with bacterial cell membranes or inhibit specific metabolic pathways.
The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that it may involve:
- Enzyme Inhibition : Targeting specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways associated with growth and survival.
Study 1: Anticancer Efficacy
A study conducted on various thiophene derivatives including N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine demonstrated significant inhibitory effects on human cancer cell lines. The compound was found to induce apoptosis through activation of caspase pathways.
Study 2: Antibacterial Activity
In vitro testing against Gram-positive and Gram-negative bacteria revealed that the compound exhibits strong antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Propiedades
IUPAC Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S3/c1-10-11(2)26-17(14(10)15(18)21)19-16(22)12-5-7-20(8-6-12)27(23,24)13-4-3-9-25-13/h3-4,9,12H,5-8H2,1-2H3,(H2,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFWHKSOKOWZTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














